1-(5-(Hydroxy(oxido)amino)-2-pyridinyl)(1,3)thiazolo(5,4-b)pyridin-2(1H)-one

Catalog No.
S13299785
CAS No.
60781-17-1
M.F
C11H6N4O3S
M. Wt
274.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(5-(Hydroxy(oxido)amino)-2-pyridinyl)(1,3)thiazo...

CAS Number

60781-17-1

Product Name

1-(5-(Hydroxy(oxido)amino)-2-pyridinyl)(1,3)thiazolo(5,4-b)pyridin-2(1H)-one

IUPAC Name

1-(5-nitropyridin-2-yl)-[1,3]thiazolo[5,4-b]pyridin-2-one

Molecular Formula

C11H6N4O3S

Molecular Weight

274.26 g/mol

InChI

InChI=1S/C11H6N4O3S/c16-11-14(8-2-1-5-12-10(8)19-11)9-4-3-7(6-13-9)15(17)18/h1-6H

InChI Key

ATUDQQCICWKFHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)SC(=O)N2C3=NC=C(C=C3)[N+](=O)[O-]

1-(5-(Hydroxy(oxido)amino)-2-pyridinyl)(1,3)thiazolo(5,4-b)pyridin-2(1H)-one is a complex heterocyclic compound with the molecular formula C11H6N4O3SC_{11}H_{6}N_{4}O_{3}S. This compound features a thiazolo-pyridine core structure, which is known for its diverse biological activities. The compound contains both hydroxyl and amino functional groups, contributing to its reactivity and potential interactions in biological systems .

, including:

  • Nucleophilic substitutions: The amino group can act as a nucleophile, allowing for the substitution reactions with electrophiles.
  • Hydrogen bonding: The hydroxyl group can engage in hydrogen bonding, which is crucial for its biological activity and interaction with other molecules.
  • Oxidation reactions: The compound may undergo oxidation due to the presence of the hydroxy group, potentially leading to different derivatives with altered properties .

Compounds similar to 1-(5-(Hydroxy(oxido)amino)-2-pyridinyl)(1,3)thiazolo(5,4-b)pyridin-2(1H)-one have been studied for their biological activities, particularly in pharmacology. These compounds often exhibit:

  • Antimicrobial properties: Many thiazolo-pyridine derivatives have shown effectiveness against various bacterial strains.
  • Anticancer activity: Some studies suggest that similar compounds can induce apoptosis in cancer cells.
  • Enzyme inhibition: The structural features may allow these compounds to inhibit specific enzymes involved in disease pathways .

The synthesis of 1-(5-(Hydroxy(oxido)amino)-2-pyridinyl)(1,3)thiazolo(5,4-b)pyridin-2(1H)-one typically involves multi-step synthetic routes. Common methods include:

  • Condensation reactions: Combining pyridine derivatives with thiazole precursors under acidic or basic conditions.
  • Functional group modifications: Introducing hydroxyl and amino groups through selective reduction or substitution reactions.
  • Cyclization processes: Forming the thiazolo-pyridine structure through cyclization of appropriate intermediates .

The applications of 1-(5-(Hydroxy(oxido)amino)-2-pyridinyl)(1,3)thiazolo(5,4-b)pyridin-2(1H)-one are broad and include:

  • Pharmaceutical development: As a potential lead compound for designing new drugs targeting infectious diseases or cancer.
  • Biochemical research: Used as a tool compound to study enzyme interactions and biological pathways.
  • Agricultural chemistry: Potential use as an agrochemical agent due to its antimicrobial properties .

Interaction studies involving 1-(5-(Hydroxy(oxido)amino)-2-pyridinyl)(1,3)thiazolo(5,4-b)pyridin-2(1H)-one focus on its binding affinity to various biological targets. These studies help elucidate its mechanism of action and therapeutic potential. Key areas include:

  • Protein-ligand interactions: Investigating how this compound binds to target proteins involved in disease mechanisms.
  • Cellular uptake studies: Understanding how effectively this compound penetrates cell membranes and its bioavailability.
  • Toxicological assessments: Evaluating the safety profile of this compound in biological systems .

Several compounds share structural similarities with 1-(5-(Hydroxy(oxido)amino)-2-pyridinyl)(1,3)thiazolo(5,4-b)pyridin-2(1H)-one. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
2-AminothiazoleContains a thiazole ringAntimicrobial
4-PyridinolFeatures a pyridine ringAntiviral
Thiazolopyridine DerivativesSimilar heterocyclic structureAnticancer

Uniqueness

The uniqueness of 1-(5-(Hydroxy(oxido)amino)-2-pyridinyl)(1,3)thiazolo(5,4-b)pyridin-2(1H)-one lies in its specific combination of functional groups that enhance its reactivity and potential biological activity compared to other similar compounds. Its dual functionality as both an amino and hydroxy compound provides distinct advantages in medicinal chemistry applications .

XLogP3

1.8

Hydrogen Bond Acceptor Count

6

Exact Mass

274.01606124 g/mol

Monoisotopic Mass

274.01606124 g/mol

Heavy Atom Count

19

UNII

NJ5B39WQJ3

Dates

Last modified: 08-10-2024

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